2,2,2-trichloro-N-(1-phenylethyl)acetamide
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Overview
Description
2,2,2-Trichloro-N-(1-phenylethyl)acetamide is an organic compound with the molecular formula C10H10Cl3NO It is characterized by the presence of a trichloromethyl group attached to an acetamide moiety, which is further connected to a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(1-phenylethyl)acetamide can be achieved through several methods. One common approach involves the reaction of trichloroacetaldehyde (chloral) with benzene in the presence of aluminum chloride. Another method includes the reaction of benzaldehyde with chloroform in the presence of potassium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Nucleophilic Addition Reactions: The carbonyl group in the acetamide moiety can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce corresponding alcohols or ketones.
Scientific Research Applications
2,2,2-Trichloro-N-(1-phenylethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(1-phenylethyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-(1-phenylethyl)acetamide
- 2,2,2-Trichloro-N-(2-phenylethyl)acetamide
- 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
Uniqueness
2,2,2-Trichloro-N-(1-phenylethyl)acetamide is unique due to its specific structural features, such as the trichloromethyl group and the phenylethyl moiety. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C10H10Cl3NO |
---|---|
Molecular Weight |
266.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C10H10Cl3NO/c1-7(8-5-3-2-4-6-8)14-9(15)10(11,12)13/h2-7H,1H3,(H,14,15) |
InChI Key |
MLPBRYIRQQFZHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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